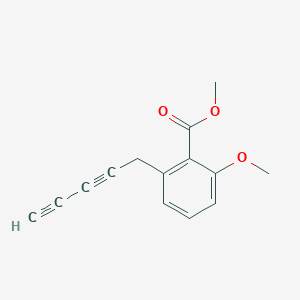
Desmethylfrutescin - Argyranthemum frutescens (Marguerite)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of desmethylfrutescin involves several steps, starting from the extraction of raw materials from Argyranthemum frutescens. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to isolate the desired compounds.
Purification: The extract is then purified using techniques such as chromatography to obtain desmethylfrutescin in a pure form.
Chemical Synthesis: In some cases, chemical synthesis may be employed to produce desmethylfrutescin, involving specific reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of desmethylfrutescin follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for extraction, purification, and synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Desmethylfrutescin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
Desmethylfrutescin has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of desmethylfrutescin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins involved in various biological processes.
Pathways: Signal transduction pathways, such as those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Desmethylfrutescin can be compared with other similar compounds, such as:
Tetradecanoic Acid: Found in the same plant and known for its antimicrobial properties.
Pentadecanoic Acid: Another compound with potential health benefits, including anti-inflammatory effects.
Uniqueness: Desmethylfrutescin is unique due to its specific chemical structure and the range of biological activities it exhibits.
Propriétés
Numéro CAS |
4345-77-1 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 |
Nom IUPAC |
methyl 2-methoxy-6-penta-2,4-diynylbenzoate |
InChI |
InChI=1S/C14H12O3/c1-4-5-6-8-11-9-7-10-12(16-2)13(11)14(15)17-3/h1,7,9-10H,8H2,2-3H3 |
SMILES |
COC1=CC=CC(=C1C(=O)OC)CC#CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















